molecular formula C17H16N2O3 B11016776 2-(3-Acetyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide

2-(3-Acetyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide

Cat. No.: B11016776
M. Wt: 296.32 g/mol
InChI Key: IAZNIMWHYVUHDX-UHFFFAOYSA-N
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Description

2-(3-Acetyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide is a synthetic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide typically involves the following steps:

    Formation of 3-Acetyl-indole: This is achieved by acetylation of indole using acetic anhydride in the presence of a catalyst such as phosphoric acid.

    Coupling with Furan-2-ylmethylamine: The 3-acetyl-indole is then coupled with furan-2-ylmethylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(3-Acetyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-indole: A precursor in the synthesis of the compound.

    2-(3-Acetyl-1H-indol-1-yl)acetamide: A structurally similar compound with different functional groups.

    N-(3-Acetylphenyl)-2-(3-acetyl-1H-indol-1-yl)acetamide: Another related compound with potential bioactivity.

Uniqueness

2-(3-Acetyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide is unique due to its combination of indole and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-12(20)15-10-19(16-7-3-2-6-14(15)16)11-17(21)18-9-13-5-4-8-22-13/h2-8,10H,9,11H2,1H3,(H,18,21)

InChI Key

IAZNIMWHYVUHDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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